
Azanium;cerium(4+);tetrasulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azanium;cerium(4+);tetrasulfate, also known as cerium(IV) ammonium sulfate, is an inorganic compound with the formula (NH₄)₄Ce(SO₄)₄·2H₂O. It is an orange-colored solid that is highly soluble in water. This compound is a strong oxidizing agent and is commonly used in various chemical reactions and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Azanium;cerium(4+);tetrasulfate can be synthesized by reacting cerium(IV) oxide with sulfuric acid and ammonium sulfate. The reaction typically involves dissolving cerium(IV) oxide in concentrated sulfuric acid, followed by the addition of ammonium sulfate. The mixture is then heated to facilitate the reaction and the formation of the desired compound. The reaction can be represented as follows:
CeO2+2H2SO4+(NH4)2SO4→(NH4)4Ce(SO4)4+2H2O
Industrial Production Methods
In industrial settings, the production of this compound involves similar steps but on a larger scale. The process includes the careful control of reaction conditions such as temperature, concentration, and pH to ensure high yield and purity of the final product. The compound is then crystallized and purified through filtration and drying processes.
Analyse Chemischer Reaktionen
Types of Reactions
Azanium;cerium(4+);tetrasulfate undergoes various types of chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent and can oxidize a wide range of organic and inorganic compounds.
Reduction: It can be reduced to cerium(III) sulfate in the presence of reducing agents.
Substitution: It can participate in substitution reactions where sulfate ions are replaced by other anions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, and nitric acid. The reactions are typically carried out in acidic conditions.
Reduction: Reducing agents such as sodium sulfite and ascorbic acid are used under controlled conditions to reduce cerium(IV) to cerium(III).
Substitution: Various anions such as chloride, nitrate, and phosphate can be used in substitution reactions.
Major Products Formed
Oxidation: The major products include oxidized organic compounds and cerium(III) sulfate.
Reduction: The primary product is cerium(III) sulfate.
Substitution: The products depend on the anions used in the reaction, resulting in compounds like cerium(IV) chloride or cerium(IV) nitrate.
Wissenschaftliche Forschungsanwendungen
Azanium;cerium(4+);tetrasulfate has a wide range of applications in scientific research:
Chemistry: It is used as an oxidizing agent in various organic and inorganic synthesis reactions.
Biology: It is employed in biochemical assays and as a staining agent in microscopy.
Industry: It is used in the production of catalysts, glass polishing agents, and as a component in fuel cells.
Wirkmechanismus
The mechanism by which azanium;cerium(4+);tetrasulfate exerts its effects is primarily through its strong oxidizing properties. It can donate oxygen atoms to other compounds, facilitating oxidation reactions. The molecular targets include various organic and inorganic molecules that undergo oxidation. The pathways involved include electron transfer processes where cerium(IV) is reduced to cerium(III) while oxidizing the target molecules.
Vergleich Mit ähnlichen Verbindungen
Azanium;cerium(4+);tetrasulfate is unique due to its strong oxidizing ability and solubility in water. Similar compounds include:
Cerium(IV) sulfate: Similar oxidizing properties but different solubility and stability.
Cerium(IV) nitrate: Used in similar applications but has different reactivity and handling requirements.
Cerium(IV) chloride: Another strong oxidizing agent with distinct chemical properties.
These compounds share some common applications but differ in their chemical behavior, solubility, and stability, making this compound a unique and valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
CeH4NO16S4-3 |
|---|---|
Molekulargewicht |
542.4 g/mol |
IUPAC-Name |
azanium;cerium(4+);tetrasulfate |
InChI |
InChI=1S/Ce.H3N.4H2O4S/c;;4*1-5(2,3)4/h;1H3;4*(H2,1,2,3,4)/q+4;;;;;/p-7 |
InChI-Schlüssel |
NGJSQDJYFBNPMS-UHFFFAOYSA-G |
Kanonische SMILES |
[NH4+].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ce+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


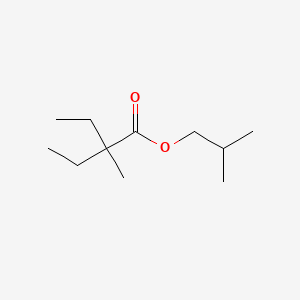

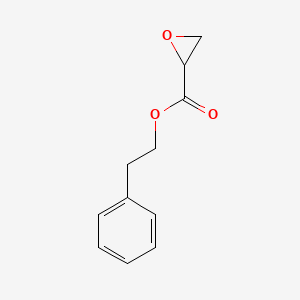


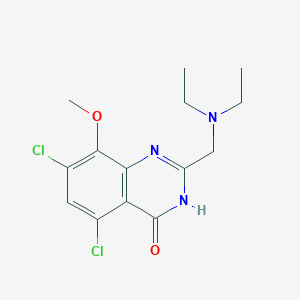
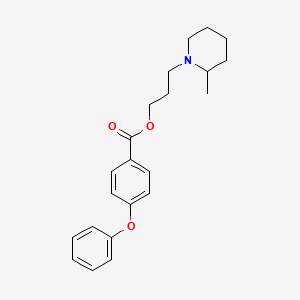

![(-)-2-[2-(3,5-Dichloro-2-methoxyphenoxy)ethyl]-1-ethylpyrrolidine](/img/structure/B13788900.png)
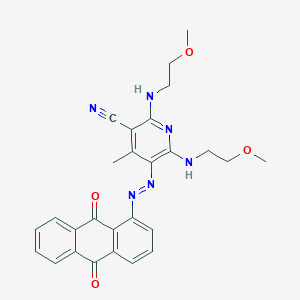
![8-(1-benzofuran-2-yl)-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]-1,6-naphthyridine-2-carboxamide](/img/structure/B13788913.png)
![(4S,5R,6R)-4-ethyl-2,2,5-trimethyl-6-[(E,2R)-pent-3-en-2-yl]-1,3-dioxane](/img/structure/B13788918.png)
![6,10-Dithiaspiro[4.5]decan-1-ol](/img/structure/B13788919.png)

